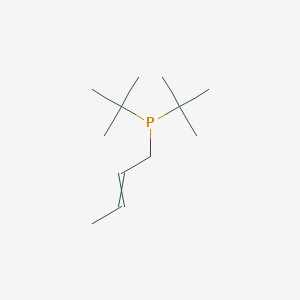

2-Butenyl(di-tert-butyl)phosphine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-ブテニル(ジ-tert-ブチル)ホスフィンは、分子式C12H25Pを持つ有機リン化合物です。この化合物は、2つのtert-ブチル基に結合したリン原子にブテニル基が結合した独特の構造で知られています。 この化合物は、様々な化学反応で使用され、科学研究や産業分野で応用されています .

2. 製法

合成経路と反応条件: 2-ブテニル(ジ-tert-ブチル)ホスフィンは、水素化ナトリウムなどの塩基の存在下で、2-ブテニルクロリドとジ-tert-ブチルホスフィンを反応させることで合成できます。 反応は通常、酸化を避けるために不活性雰囲気下で行われ、反応速度を制御するために低温で行われます .

工業生産方法: 2-ブテニル(ジ-tert-ブチル)ホスフィンの工業生産は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスには、温度、圧力、高純度試薬の使用など、反応条件を慎重に制御することが含まれ、製品の品質と収率を確保します .

3. 化学反応解析

反応の種類: 2-ブテニル(ジ-tert-ブチル)ホスフィンは、次のような様々な化学反応を起こします。

酸化: この化合物は、酸化されてホスフィンオキシドを形成することができます。

置換: ブテニル基が他の官能基に置き換わる置換反応を起こすことができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素や酸素などがあります。

置換: ハロゲンやアルキル化剤などの試薬が使用されます。

主要な生成物:

酸化: ホスフィンオキシド。

置換: 様々な置換ホスフィン。

付加: 求電子剤との付加生成物

4. 科学研究での応用

2-ブテニル(ジ-tert-ブチル)ホスフィンは、次のような様々な科学研究で応用されています。

化学: 配位化学や触媒における配位子として役立ちます。

生物学: この化合物は、生物活性分子の合成に使用されます。

医学: 医薬品の開発に関与しています。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (but-2-en-1-yl)di-tert-butyl)phosphane can be achieved through several methods:

From Halogenophosphines and Organometallic Reagents: This method involves the reaction of halogenophosphines with organometallic reagents such as Grignard reagents or organolithium compounds.

Addition of P–H to Unsaturated Compounds: This method involves the addition of phosphine hydrides to unsaturated compounds like alkenes or alkynes.

Reduction of Phosphine Oxides: Phosphine oxides can be reduced to the corresponding phosphines using reducing agents such as phenylsilane.

Industrial Production Methods

Industrial production of (but-2-en-1-yl)di-tert-butyl)phosphane typically involves large-scale reactions using the above methods, with careful control of reaction conditions to ensure high yield and purity. The use of inert atmospheres and anhydrous conditions is often necessary to prevent oxidation and hydrolysis of the phosphane.

化学反応の分析

Types of Reactions

(but-2-en-1-yl)di-tert-butyl)phosphane undergoes various types of reactions:

Coupling Reactions: The compound can be used in coupling reactions, such as the Suzuki or Heck reactions, where it acts as a ligand for palladium catalysts.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, oxygen, or other oxidizing agents.

Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide.

Major Products

Oxidation: Phosphine oxides.

Substitution: Various substituted phosphines.

Coupling Reactions: Coupled organic products with new carbon-phosphorus bonds.

科学的研究の応用

(but-2-en-1-yl)di-tert-butyl)phosphane has several applications in scientific research:

作用機序

2-ブテニル(ジ-tert-ブチル)ホスフィンの作用機序は、金属イオンと錯体を形成する配位子として作用する能力に関係しています。これらの錯体は、様々な触媒サイクルに関与し、化学変換を促進することができます。 分子標的は、配位化合物の金属中心であり、関与する経路は通常、触媒プロセスに関連しています .

類似の化合物:

ジ-tert-ブチルホスフィン: 構造は類似していますが、ブテニル基がありません。

ジ-tert-ブチルメチルホスフィン: ブテニル基の代わりにメチル基が含まれています

独自性: 2-ブテニル(ジ-tert-ブチル)ホスフィンは、ブテニル基の存在により、アナログと比べて反応性や性質が異なり、独自性があります。 これは、ブテニル基が重要な役割を果たす特定の用途で価値があります .

類似化合物との比較

Similar Compounds

(biphenyl-2-yl)di-tert-butyl)phosphane: Similar in structure but with a biphenyl group instead of a but-2-en-1-yl group.

(di-tert-butylphosphino)biphenyl: Another phosphane with a biphenyl group, used in similar catalytic applications.

Uniqueness

(but-2-en-1-yl)di-tert-butyl)phosphane is unique due to its specific combination of a but-2-en-1-yl group and two tert-butyl groups, which provides distinct steric and electronic properties that can influence its reactivity and selectivity in catalytic processes .

特性

分子式 |

C12H25P |

|---|---|

分子量 |

200.30 g/mol |

IUPAC名 |

but-2-enyl(ditert-butyl)phosphane |

InChI |

InChI=1S/C12H25P/c1-8-9-10-13(11(2,3)4)12(5,6)7/h8-9H,10H2,1-7H3 |

InChIキー |

UOOODANZONJOKI-UHFFFAOYSA-N |

正規SMILES |

CC=CCP(C(C)(C)C)C(C)(C)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1R,2S)-2-phenylcyclopropyl]piperidin-4-amine hydrochloride](/img/structure/B11718130.png)

![3-[5-(1,3-dioxolan-2-yl)furan-2-yl]prop-2-enoic acid](/img/structure/B11718138.png)

![3-[Hydroxy(3-pyridyl)methyl]isoxazole-4-carboxylic Acid](/img/structure/B11718177.png)

![3,5-diphenoxy-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B11718182.png)